4-acetyl-1-butyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-acetyl-1-butyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound belonging to the pyrrolone family This compound is characterized by its complex structure, which includes an acetyl group, a butyl chain, a hydroxy group, and a nitrophenyl group attached to a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-1-butyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted amide or nitrile.
Introduction of the Acetyl Group: Acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of the Butyl Chain: This step may involve alkylation reactions using butyl halides under basic conditions.
Hydroxylation: Introduction of the hydroxy group can be done through selective oxidation reactions.
Nitration: The nitrophenyl group can be introduced via nitration of an aromatic precursor using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxy group.
Reduction: Formation of amines from the nitro group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-acetyl-1-butyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of enzymes involved in acetylation, hydroxylation, and nitration reactions.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential as a lead compound for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it suitable for use in various chemical processes and manufacturing.
Mechanism of Action
The mechanism of action of 4-acetyl-1-butyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. For example, the hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitrophenyl group can participate in electron transfer reactions, affecting redox processes in biological systems. The acetyl group can be involved in acetylation reactions, modifying the function of proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-1-butyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Similar structure but without the nitro group, leading to different reactivity and applications.
4-acetyl-1-butyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure with the nitro group in a different position, affecting its chemical properties and biological activity.
4-acetyl-1-butyl-3-hydroxy-5-(3-chlorophenyl)-1,5-dihydro-2H-pyrrol-2-one:
Uniqueness
The presence of the nitrophenyl group in 4-acetyl-1-butyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can be leveraged in various scientific and industrial applications, providing opportunities for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
3-acetyl-1-butyl-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-3-4-8-17-14(13(10(2)19)15(20)16(17)21)11-6-5-7-12(9-11)18(22)23/h5-7,9,14,20H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOAJLPSKQAVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387456 |
Source
|
Record name | 4-Acetyl-1-butyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6203-33-4 |
Source
|
Record name | 4-Acetyl-1-butyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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